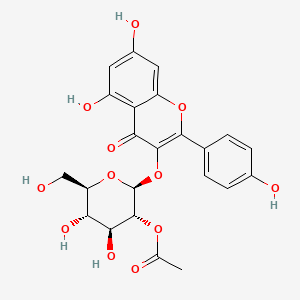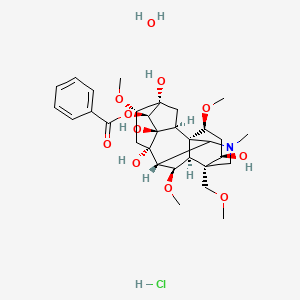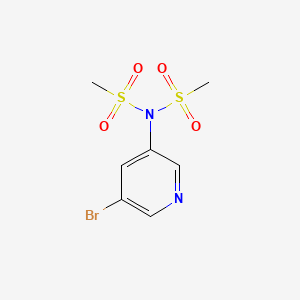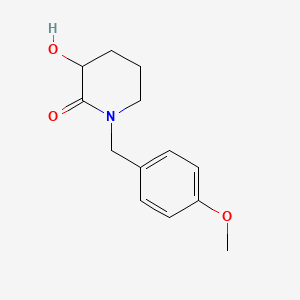
Benzylamine-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzylamine is an organic chemical compound with the condensed structural formula C6H5CH2NH2 . It consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 . This colorless water-soluble liquid is a common precursor in organic chemistry and used in the industrial production of many pharmaceuticals .
Synthesis Analysis
Benzylamine can be produced by several methods, the main industrial route being the reaction of benzyl chloride and ammonia . It is also produced by the reduction of benzonitrile and reductive amination of benzaldehyde, both done over Raney nickel . A recent study reported a palladium-catalyzed carbonylative aminohomologation reaction for the direct aminomethylation of aryl halides .
Molecular Structure Analysis
The molecular formula of Benzylamine is C7H9N . The structure consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 .
Chemical Reactions Analysis
Benzylamine participates in various chemical reactions. For instance, it is involved in the palladium-catalyzed carbonylative aminohomologation of aryl halides . The reaction proceeds via a tandem palladium-catalyzed formylation, followed by imine formation and formic acid-mediated reduction .
Physical and Chemical Properties Analysis
Benzylamine is a colorless liquid with a weak, ammonia-like odor . It has a density of 0.981 g/mL, a melting point of 10 °C, and a boiling point of 185 °C . It is miscible in water, ethanol, and diethyl ether .
Scientific Research Applications
Metabolic Syndrome and Glucose Handling
Benzylamine has been studied for its potential in improving metabolic health parameters. Research shows that chronic administration of benzylamine in the drinking water of high-fat diet-fed mice led to improvements in glucose tolerance, reduced body weight gain, and lower circulating cholesterol levels. These effects were attributed to the insulin-mimicking action of the hydrogen peroxide produced during benzylamine metabolism, without increasing oxidative stress in the subjects (Iffiú-Soltész et al., 2010).
Chemical Synthesis and Catalysis
Benzylamine plays a critical role in the synthesis of various chemical compounds. A study described the use of a well-defined homogeneous iron complex for the direct coupling of readily available benzyl alcohols with simpler amines, producing a variety of substituted secondary and tertiary benzylamines. This method highlights the significance of benzylamine in the development of sustainable catalytic methodologies for accessing privileged structural motifs in pharmaceutically active compounds (Yan, Feringa, & Barta, 2016).
Environmental and Atmospheric Studies
Research on the emission pattern of decamethylcyclopentasiloxane (D5) from personal care products in urban areas found similarities with traffic-related compounds like benzene. This study highlighted the significant mass emission rate of D5, comparable to that of benzene, indicating the relevance of benzylamine and its derivatives in understanding environmental and atmospheric chemistry (Coggon et al., 2018).
Material Science and Photovoltaics
In the field of material science, benzylamine has been utilized for surface passivation of perovskites, improving their moisture-resistance and electronic properties. Solar cells based on benzylamine-modified perovskite films demonstrated high efficiency and stability, underscoring the potential of benzylamine in enhancing the performance of photovoltaic cells (Wang et al., 2016).
Biocatalysis and Green Chemistry
A novel biosynthetic pathway was developed for the production of benzylamine from cellular phenylpyruvate, utilizing enzymes from various sources. This pathway represents a green alternative to chemical production, reducing the dependency on toxic waste streams and highlighting the role of benzylamine in sustainable manufacturing processes (Pandey et al., 2021).
Mechanism of Action
Target of Action
Benzylamine primarily targets the enzymes Trypsin-1 and Trypsin-2 . These enzymes play a crucial role in the digestion of proteins in the human body.
Mode of Action
It is known that benzylamine and its derivatives, such as the benzylamine butenafine, cause direct membrane effects in ergosterol-depleted fungal cells . This suggests that Benzylamine-d5 might interact with its targets, leading to changes in the cell membrane of the target organisms.
Biochemical Pathways
Benzylamine can be produced via a four-step pathway from cellular phenylpyruvate using enzymes from different sources: a mandelate synthase (Amycolatopsis orientalis), a mandelate oxidase (Streptomyces coelicolor), a benzoylformate decarboxylase (Pseudomonas putida), and an aminotransferase (Salicibacter pomeroyi) . This pathway produces benzylamine at 24 mg/L in 15 h (4.5% yield) in cultures of unoptimized cells supplemented with phenylpyruvate .
Pharmacokinetics
A related compound, 2-hydroxybenzylamine (2-hoba), was found to be absorbed within 2 hours of administration, had a half-life of 210–327 hours, and an accumulation ratio of 138–152 . These properties might give us a hint about the ADME properties of this compound.
Safety and Hazards
Future Directions
Benzylamine is a significant building block in several chemicals used in different fields . It plays a prominent role in numerous pharmaceutical compounds and is a fundamental building block for the preparation of several target molecules . Future research may focus on developing more efficient synthesis methods and exploring new applications of Benzylamine .
Properties
| { "Design of the Synthesis Pathway": "Benzylamine-d5 can be synthesized by the reduction of benzyl cyanide-d5 using a suitable reducing agent.", "Starting Materials": ["Benzyl cyanide-d5", "Reducing agent"], "Reaction": [ "Step 1: Dissolve benzyl cyanide-d5 in a suitable solvent.", "Step 2: Add the reducing agent to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for a suitable time period.", "Step 4: Allow the reaction mixture to cool down and then filter off any solid byproducts.", "Step 5: Concentrate the filtrate under reduced pressure to obtain Benzylamine-d5 as a colorless liquid." ] } | |
CAS No. |
1219802-81-9 |
Molecular Formula |
C7H9N |
Molecular Weight |
112.187 |
IUPAC Name |
(2,3,4,5,6-pentadeuteriophenyl)methanamine |
InChI |
InChI=1S/C7H9N/c8-6-7-4-2-1-3-5-7/h1-5H,6,8H2/i1D,2D,3D,4D,5D |
InChI Key |
WGQKYBSKWIADBV-RALIUCGRSA-N |
SMILES |
C1=CC=C(C=C1)CN |
Synonyms |
Benzyl-2,3,4,5,6-d5-amine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7-Methyl-1h-pyrazolo[3,4-f]quinolin-9-amine](/img/structure/B594284.png)



![2-Chloromethyl-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B594293.png)
